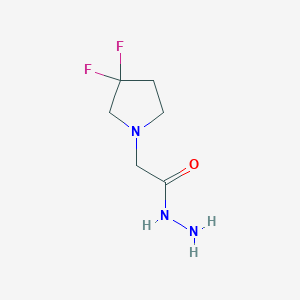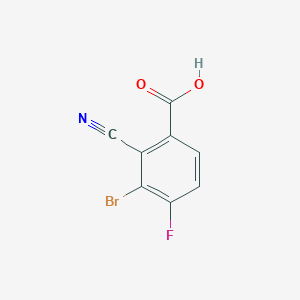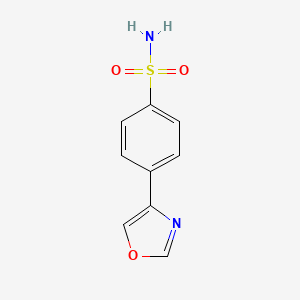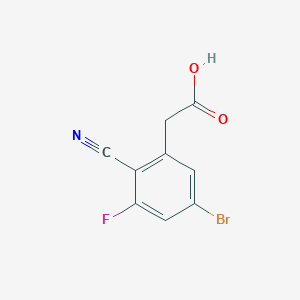
5-Bromo-2-cyano-3-fluorophenylacetic acid
Übersicht
Beschreibung
5-Bromo-2-cyano-3-fluorophenylacetic acid (5-BCFPA) is a synthetic organic compound that has been used in a variety of scientific research applications. 5-BCFPA is a derivative of phenylacetic acid, an aromatic carboxylic acid that has been studied for its potential therapeutic applications. 5-BCFPA is a white, crystalline solid that is soluble in organic solvents and insoluble in water. It is a versatile compound that has been used in a range of research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyano-3-fluorophenylacetic acid has been used in a variety of scientific research applications. It has been used in drug discovery studies to investigate the effects of different compounds on the activity of enzymes and receptors. In biochemical and physiological studies, 5-Bromo-2-cyano-3-fluorophenylacetic acid has been used to study the effects of different compounds on cell signaling pathways and gene expression. In laboratory experiments, 5-Bromo-2-cyano-3-fluorophenylacetic acid has been used to study the effects of different compounds on the activity of enzymes and receptors.
Wirkmechanismus
5-Bromo-2-cyano-3-fluorophenylacetic acid acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine and is found in the brain and other parts of the body. 5-Bromo-2-cyano-3-fluorophenylacetic acid binds to the active site of AChE and prevents the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which in turn leads to an increase in the activity of the nervous system.
Biochemical and Physiological Effects
5-Bromo-2-cyano-3-fluorophenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the nervous system, leading to increased alertness, increased cognitive performance, and improved memory. It has also been shown to have anti-inflammatory effects, as well as to have protective effects against oxidative stress. In addition, 5-Bromo-2-cyano-3-fluorophenylacetic acid has been shown to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-cyano-3-fluorophenylacetic acid in laboratory experiments is its stability. 5-Bromo-2-cyano-3-fluorophenylacetic acid is a stable compound that is not easily degraded by temperature, light, or moisture. This makes it ideal for use in long-term experiments. Additionally, 5-Bromo-2-cyano-3-fluorophenylacetic acid is soluble in organic solvents, making it easy to use in laboratory experiments.
However, there are some limitations that should be considered when using 5-Bromo-2-cyano-3-fluorophenylacetic acid in laboratory experiments. It is a relatively expensive compound, and its availability is limited. Additionally, 5-Bromo-2-cyano-3-fluorophenylacetic acid is a relatively toxic compound, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Bromo-2-cyano-3-fluorophenylacetic acid. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its effects on different diseases and conditions. Additionally, further studies into the mechanism of action of 5-Bromo-2-cyano-3-fluorophenylacetic acid are needed to fully understand its effects on the body. Furthermore, further studies into the synthesis and purification of 5-Bromo-2-cyano-3-fluorophenylacetic acid are needed to make the compound more widely available. Finally, further studies into the potential therapeutic applications of 5-Bromo-2-cyano-3-fluorophenylacetic acid are needed to explore its potential as a drug.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-cyano-3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-5(2-9(13)14)7(4-12)8(11)3-6/h1,3H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVRRICAHVTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-3-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)
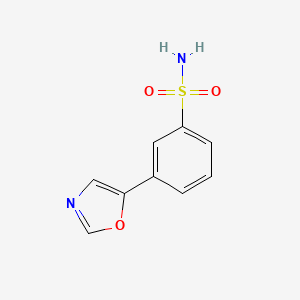
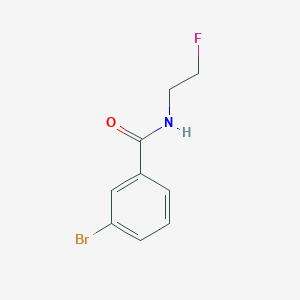
![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)
